molecular formula C27H24N2O4 B613476 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid CAS No. 168471-22-5

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid

Cat. No. B613476
M. Wt: 440.5
InChI Key: GDPXIUSEXJJUGT-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid, is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5. The purity is usually 95%.
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Scientific Research Applications

Biomass-derived Chemicals in Drug Synthesis

Levulinic acid (LEV), a biomass-derived chemical with carbonyl and carboxyl groups, highlights the importance of such functional groups in drug synthesis. LEV's derivatives facilitate the production of value-added chemicals, demonstrating the significance of carbonyl and carboxyl-containing compounds in medicinal chemistry. This research emphasizes the role of biomass-derived chemicals in cancer treatment and medical materials, underscoring the broader application of similar compounds in drug synthesis and healthcare advancements (Zhang et al., 2021).

Amino Acids and Peptides in Biochemical Analysis

The ninhydrin reaction, essential for analyzing amino acids, peptides, and proteins, showcases the critical role of amino and carboxyl groups in biochemical analysis. This method's broad application across various scientific disciplines, including agricultural, environmental, and medical sciences, highlights the foundational importance of understanding and manipulating these functional groups for analytical purposes (Friedman, 2004).

Reactive Carbonyl Species in Chronic Diseases

The study of reactive carbonyl species (RCS) illustrates the profound impact of carbonyl-containing compounds on health. RCS are implicated in various chronic diseases, indicating the necessity of understanding such compounds' biochemical behavior and therapeutic potential. This area of research provides a pathway for developing treatments targeting RCS-related pathologies, reflecting the broader implications of carbonyl and carboxyl chemistry in medical research (Fuloria et al., 2020).

Synthesis and Applications of Amino Acid-functionalized Quantum Dots

The functionalization of quantum dots with amino acids, leveraging amino and carboxyl groups, illustrates the intersection of nanotechnology and biochemistry. These advancements enable the development of biocompatible, sustainable materials with enhanced optical and electronic properties. The broad range of applications, from sensors to energy storage systems, underscores the versatility and significance of compounds with similar functional groups in cutting-edge research and technology applications (Ravi et al., 2021).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPXIUSEXJJUGT-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719301
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid

CAS RN

168471-22-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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